molecular formula C16H12Cl2N2OS B11218842 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218842
M. Wt: 351.2 g/mol
InChI Key: AQJQWPBHWSAKPD-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminobenzamide with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the sulfanylidene group to a thiol group.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    4-chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group may have comparable chemical reactivity and biological properties.

    Sulfanylidene derivatives: These compounds contain the sulfanylidene group and may undergo similar chemical reactions.

Uniqueness

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its structural features, including the quinazolinone core, the 4-chlorophenyl group, and the sulfanylidene moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

AQJQWPBHWSAKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl

Origin of Product

United States

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